Cenicriviroc is a novel compound primarily recognized for its role as a dual antagonist of C-C chemokine receptors 2 and 5 (CCR2 and CCR5). These receptors are significant in mediating inflammatory responses, making Cenicriviroc a candidate for treating various inflammatory conditions, particularly in liver diseases such as non-alcoholic steatohepatitis (NASH) and fibrosis. The compound's ability to inhibit monocyte recruitment and modulate macrophage polarization positions it as a promising therapeutic agent in managing chronic inflammatory diseases and metabolic disorders .
Cenicriviroc was developed by the pharmaceutical company Tobira Therapeutics, which aimed to address unmet medical needs in liver diseases. The compound is classified as a small molecule drug and is categorized under the broader class of anti-inflammatory agents due to its mechanism of action targeting chemokine receptors involved in immune cell trafficking .
The synthesis of Cenicriviroc involves several key steps, typically utilizing organic synthesis techniques. The process includes:
The specific synthetic route may vary depending on the desired formulation or application, including lipid-based formulations that enhance bioavailability .
Cenicriviroc has a complex molecular structure characterized by its dual receptor antagonism. Its chemical formula is , with a molecular weight of approximately 478.58 g/mol. The structural features include:
The three-dimensional conformation of Cenicriviroc allows it to effectively fit into the binding sites of its target receptors, inhibiting their activity .
Cenicriviroc primarily undergoes metabolic reactions in the liver, where it is transformed by cytochrome P450 enzymes. Key reactions include:
These metabolic pathways are crucial for understanding the drug's pharmacokinetics and potential interactions with other medications .
Cenicriviroc exerts its therapeutic effects through the antagonism of CCR2 and CCR5 receptors. This mechanism involves:
These actions lead to reduced inflammation, fibrosis progression, and improved metabolic parameters in models of NASH .
These properties are essential for formulating effective pharmaceutical preparations .
Cenicriviroc has shown potential in various scientific applications:
Ongoing research aims to explore additional therapeutic indications for Cenicriviroc, highlighting its versatility as a dual receptor antagonist in inflammatory disease management .
Cenicriviroc (CVC), chemically designated as 8-[[[1-[3-[(4-fluorophenyl)methyl]-2-methyl-4-(1-methylethyl)-1H-imidazol-5-yl]ethyl]amino]-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine, is a synthetic small-molecule antagonist with a molecular weight of 515.67 g/mol. Its structure features a rigid imidazopyrazine core linked to a substituted phenylmethylimidazole moiety, enabling high-affinity binding to chemokine receptors CCR2 and CCR5. This bicyclic scaffold optimizes receptor interaction by occupying hydrophobic pockets and forming hydrogen bonds with transmembrane domains of both targets [1] [6].
CVC exhibits nanomolar potency for human CCR2 (IC₅₀ = 5.4 nM) and CCR5 (IC₅₀ = 2.9 nM), with >10,000-fold selectivity over related receptors (CCR1, CCR3, CXCR4) and unrelated GPCRs. This specificity arises from its unique interaction with the orthosteric binding site of CCR2/CCR5, sterically hindering chemokine engagement (CCL2, CCL3, CCL4, CCL5, CCL7, CCL8) without activating downstream G-protein signaling [1] [10].
Table 1: Structural and Physicochemical Properties of Cenicriviroc
Property | Value |
---|---|
Chemical Formula | C₂₇H₃₅F₂N₇O₂ |
Molecular Weight | 515.67 g/mol |
CCR2 Binding IC₅₀ | 5.4 nM |
CCR5 Binding IC₅₀ | 2.9 nM |
Plasma Protein Binding | >98% |
Oral Bioavailability | >80% (with food) |
Plasma Half-life | 30-40 hours (humans) |
CVC concurrently inhibits CCR2 and CCR5, disrupting chemokine-driven inflammatory cascades. CCR2 blockade prevents CCL2-mediated monocyte egress from bone marrow and recruitment to inflamed tissues, while CCR5 antagonism impedes T-cell migration and stellate cell activation via CCL3/CCL4/CCL5 signaling. This dual action synergistically reduces macrophage infiltration and fibrogenic cytokine production (TGF-β, PDGF, IL-1β) in target organs [1] [6] [7].
In hepatic fibrosis models, CVC treatment decreased Ly6C⁺ inflammatory monocytes by 70% in injured livers and suppressed collagen deposition by 50-65% via inhibition of hepatic stellate cell activation. Similarly, in renal fibrosis, CVC reduced interstitial macrophage accumulation by 45% and tubulointerstitial fibrosis by 55% by disrupting CCR2/CCR5-dependent fibroblast proliferation [6]. The compound also modulates neuroimmune interactions in pain pathways, reducing spinal microgliosis and CCL2/CCL5 expression in dorsal root ganglia, thereby attenuating nociceptive signaling [8] [9].
CVC demonstrates favorable pharmacokinetics: peak plasma concentrations (Cₘₐₓ) occur within 4 hours post-dose, with dose-proportional exposure up to 300 mg. Steady-state concentrations are achieved within 8-10 days of daily dosing. High plasma protein binding (>98%) and a volume of distribution of ~300 L suggest extensive tissue penetration [3]. Metabolism occurs primarily via hepatic CYP3A4 and CYP2C8, generating inactive metabolites excreted in feces (75%) and urine (15%). Mild hepatic impairment (Child-Pugh A) increases AUC₀₋τ by 38%, while moderate impairment (Child-Pugh B) increases it by 55%, necessitating dose adjustment in severe liver disease [3].
Pharmacodynamic studies confirm rapid receptor blockade: a single 150 mg dose achieves >90% CCR5 occupancy on T-cells and >95% CCR2 occupancy on monocytes within 2 hours, persisting for 24 hours. Chronic administration (14 days) sustains receptor inhibition without rebound inflammation or increased bacterial translocation biomarkers (sCD14, LPS) [3] [7].
Table 2: Antifibrotic Efficacy of Cenicriviroc in Preclinical Models
Disease Model | Species | Key Findings | Reference |
---|---|---|---|
CCl₄-Induced Liver Fibrosis | Mouse | ↓ Collagen area 65% vs. control | [6] |
TAA-Induced Liver Fibrosis | Rat | ↓ Hepatic hydroxyproline 50% vs. control | [6] |
Obstructive Kidney Fibrosis | Mouse | ↓ Tubulointerstitial fibrosis 55% vs. control | [6] |
STZ/HFD NASH Model | Mouse | ↓ NAFLD Activity Score by 3 points vs. control | [7] |
CVC’s dual receptor inhibition provides distinct advantages over monospecific antagonists:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7